N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide
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Overview
Description
N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole rings. This is typically done using alkyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the alkylated pyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium azide, thiols, or halides under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or halides substituted products.
Scientific Research Applications
N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new agricultural chemicals, such as pesticides or herbicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrazole: A simpler compound with one pyrazole ring, used as an alcohol dehydrogenase inhibitor.
5-methylpyrazole: Another related compound with a single pyrazole ring, used in various chemical syntheses.
2,5-dimethylpyrazole: Similar in structure but lacks the carboxamide group, used in agricultural chemistry.
Uniqueness
N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide is unique due to its dual pyrazole rings and the presence of both alkyl and carboxamide groups. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler pyrazole derivatives.
Properties
IUPAC Name |
N,5-dimethyl-N-(1-methylpyrazol-4-yl)-2-pentan-3-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-6-12(7-2)20-14(8-11(3)17-20)15(21)19(5)13-9-16-18(4)10-13/h8-10,12H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACJWLGOOHGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)C(=O)N(C)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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